molecular formula C14H21N3O3 B2918153 Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate CAS No. 2097904-14-6

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

Katalognummer: B2918153
CAS-Nummer: 2097904-14-6
Molekulargewicht: 279.34
InChI-Schlüssel: LHYAINLQAQSEBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-methylpyrimidin-4-yloxy substituent at the 3-position.

Eigenschaften

IUPAC Name

tert-butyl 3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-15-7-5-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYAINLQAQSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Chemical Formula : C14_{14}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, potentially influencing cell growth and proliferation .
  • Transcription Factor Interaction : The compound may repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm, affecting cellular stress responses .
  • Inflammatory Response Modulation : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism Alteration : The compound interacts with proteins involved in lipid accumulation, contributing to steatosis in hepatocytes by up-regulating FAS promoter activity .

Antiviral Activity

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine derivatives have shown antiviral properties. For instance, related compounds have been tested for their ability to inhibit neuraminidase with moderate effectiveness (IC50_{50} = 50 μM), indicating potential as antiviral agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests its utility in treating inflammatory diseases .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine derivatives:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsInhibition of TNF-alpha production in LPS-stimulated cells (EC50_{50} = 780 nM) .
Study 2Assess antiviral propertiesModerate neuraminidase inhibition observed (IC50_{50} = 50 μM) .
Study 3Investigate lipid metabolism effectsInduces triglyceride accumulation in hepatocytes, contributing to steatosis .

Safety and Toxicity

While Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine has shown promise in biological activity, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are warranted to establish a comprehensive safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is part of a broader class of tert-butyl pyrrolidine-carboxylate derivatives with pyrimidine or pyridine-based substituents. Key structural variations include substituent type, position on the heterocyclic ring, and functional group modifications. Below is a detailed comparison:

Substituent Position and Electronic Effects

  • Tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 878558-18-0) Substituent: Chlorine at pyrimidine C4, oxygen at C2. Molecular weight: 299.76 g/mol (C₁₃H₁₈ClN₃O₃). This contrasts with the target compound’s electron-donating methyl group, which may reduce ring reactivity but improve solubility .
  • (R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354014-71-3)

    • Substituent: Ethoxy at pyrimidine C6, oxygen at C3.
    • Molecular weight: 309.36 g/mol (C₁₅H₂₃N₃O₄).
    • The ethoxy group increases lipophilicity compared to the methyl group in the target compound, which could influence pharmacokinetic properties .

Functional Group Modifications

  • Tert-butyl 3-((5-cyanopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate Substituent: Cyano at pyrimidine C5. Molecular weight: 290.32 g/mol (C₁₄H₁₈N₄O₃).
  • (R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS 1421022-09-4) Substituent: Chlorine at pyrimidine C2, methylamino linkage. Molecular weight: 312.80 g/mol (C₁₄H₂₁ClN₄O₂). The methylamino group replaces the oxygen bridge, modifying hydrogen-bonding capacity and steric accessibility .

Key Findings and Implications

  • Substituent Position: Oxygen at pyrimidine C4 (target compound) vs.
  • Functional Groups : Electron-donating groups (e.g., methyl) enhance solubility, while electron-withdrawing groups (e.g., Cl, CN) increase reactivity for further derivatization .
  • Synthetic Accessibility: Yields for analogs range from 50–83%, with methods involving brominated intermediates (e.g., 4-bromoisoquinoline) or organometallic reagents (e.g., n-BuLi) .

Q & A

Q. What are the critical steps in synthesizing Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate?

The synthesis typically involves:

  • Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
  • Nucleophilic substitution at the pyrimidine ring, where the hydroxyl group of pyrrolidine reacts with a halogenated 2-methylpyrimidin-4-yl derivative under basic conditions (e.g., NaH or K₂CO₃) .
  • Purification via flash column chromatography with gradients of hexane/ethyl acetate to isolate the product, ensuring >95% purity .
  • Analytical validation using ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. How can researchers confirm the compound’s purity and structural identity?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>97%) .
  • Spectroscopy : ¹H NMR (key peaks: tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 6.5–8.5 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C₁₅H₂₃N₃O₃: 301.18 g/mol) .

Q. What storage conditions ensure the compound’s stability?

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.
  • Use amber vials to avoid photodegradation, as pyrimidine derivatives are light-sensitive .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring affect biological activity?

  • The 3-position stereochemistry (R/S configuration) influences binding to target proteins (e.g., kinases). For example, (S)-enantiomers may exhibit higher affinity due to optimal spatial alignment with hydrophobic pockets .
  • Methodological approach : Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazolidinones) and compare IC₅₀ values in enzyme assays .

Q. What strategies resolve discrepancies in reported biological activities of structural analogs?

  • Data contradiction analysis : Cross-validate assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.
  • Structural analogs : Compare substituent effects (e.g., 2-methylpyrimidin-4-yl vs. 5-bromo-pyrimidine) using SAR tables (Table 1) .

Table 1 : Bioactivity Comparison of Analogs

SubstituentTarget Enzyme (IC₅₀, nM)Solubility (mg/mL)
2-methylpyrimidin-4-yl12.3 ± 1.20.45
5-bromo-pyrimidin-4-yl45.6 ± 3.80.12

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • QSAR models : Predict logP (2.1 ± 0.3) and permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) to prioritize analogs with enhanced bioavailability .
  • Docking simulations : Identify key interactions (e.g., hydrogen bonds with pyrimidine N1) using AutoDock Vina or Schrödinger Suite .

Q. What methodologies mitigate enantiomer cross-contamination during synthesis?

  • Chiral chromatography : Use Daicel CHIRALPAK® columns (e.g., AD-H or AS-H) with heptane/ethanol eluents to achieve >99% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

Data Contradiction & Validation

Q. How should researchers address conflicting toxicity data across studies?

  • In vitro/in vivo correlation : Conduct parallel assays (e.g., HepG2 cytotoxicity vs. rodent LD₅₀) to resolve discrepancies.
  • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., de-Boc derivatives) that may explain variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.